HI-240

描述

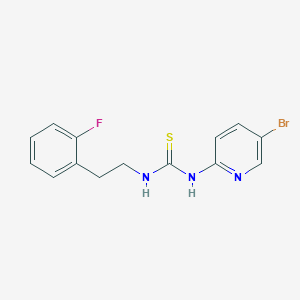

HI-240 (N-[2-(2-fluorophenethyl)]-N'-[2-(5-bromopyridyl)]-thiourea) is a phenyl ethyl thiazolyl thiourea (PETT) derivative developed as a dual-function compound with anti-HIV and spermicidal activity . It inhibits HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitor (NNI) pocket, exhibiting potent activity against wild-type and drug-resistant strains (IC50 < 0.001 µM) . Additionally, this compound immobilizes sperm via a concentration- and time-dependent mechanism without damaging cervicovaginal epithelium, unlike traditional spermicides like Nonoxynol-9 (N-9) .

属性

分子式 |

C14H13BrFN3S |

|---|---|

分子量 |

354.24 g/mol |

IUPAC 名称 |

1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |

InChI 键 |

MIJLSRZJDIBHJU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F |

同义词 |

F-PBT cpd HI 240 HI-240 N-(2-(2-fluorophenethyl))-N'-(2-(5-bromopyridyl))thiourea |

产品来源 |

United States |

准备方法

合成路线和反应条件

HI-240 是通过基于结构的药物设计方法合成的。 该过程涉及识别 HIV 逆转录酶非核苷抑制剂结合口袋中的空间,该空间可以通过预测与结合口袋残基有利相互作用的官能团来利用 . 合成通常涉及使用硫脲化合物,与其他化合物相比,硫脲化合物显示出对耐药性 HIV-1 毒株的更好抑制作用 .

工业生产方法

This compound 的工业生产涉及使用与实验室合成相同的原理进行大规模合成。 该过程针对产量和纯度进行了优化,确保最终产品满足药物使用的要求标准 .

化学反应分析

反应类型

由于存在可以与各种试剂相互作用的官能团,HI-240 主要发生取代反应 .

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括硫脲和其他亲核试剂。 反应通常在受控条件下进行,以确保获得所需的产物 .

形成的主要产物

涉及 this compound 的反应形成的主要产物通常是原始化合物的衍生物,其官能团发生修饰,从而增强了其对 HIV 逆转录酶的抑制活性 .

科学研究应用

HI-240 具有广泛的科学研究应用:

作用机制

相似化合物的比较

HI-240 vs. HI-236 (PETT Analogue)

HI-236 was rationally designed to optimize van der Waals interactions with the hydrophobic Wing 2 region of HIV RT, reducing unoccupied binding volume by 25 ų compared to this compound . While both compounds show similar potency against wild-type HIV, HI-236 is superior against multidrug-resistant RT-MDR strains (Table 5 in ). However, this compound retains clinical relevance due to its unique spermicidal properties.

This compound vs. HI-443 (Thiourea Derivative)

HI-443 demonstrates significantly higher activity against NNI-resistant strains (e.g., A17 variant) compared to this compound, nevirapine, and delavirdine . However, this compound’s dual functionality and lower cytotoxicity make it preferable for vaginal microbicide applications.

This compound vs. Nonoxynol-9 (N-9)

This compound’s non-detergent mechanism and anti-HIV activity address the critical limitations of N-9, which exacerbates HIV susceptibility through tissue damage .

This compound vs. Other PETT Derivatives (HI-253, HI-241)

Halogen substitutions at the phenyl ring’s ortho position (this compound, HI-253) enhance compatibility with the RT binding pocket’s polar regions, whereas meta-substitutions (HI-241) are less effective . This compound and HI-253 both exhibit spermicidal activity, but this compound remains the lead compound due to its balanced pharmacokinetic profile.

Key Structural Features of this compound :

Advantages Over Peers :

- Dual anti-HIV and spermicidal action.

- High selectivity index (>100,000) and low cytotoxicity.

- Activity against drug-resistant HIV strains.

Limitations :

- Moderate potency against RT-MDR compared to HI-236/HI-443.

- Requires further pharmacokinetic optimization for systemic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。